molecular formula C9H8N2O2S B8548956 2,1-benzisothiazol-7-yl-N-methylcarbamate

2,1-benzisothiazol-7-yl-N-methylcarbamate

Cat. No. B8548956
M. Wt: 208.24 g/mol
InChI Key: LXAHCYAZYBLYBS-UHFFFAOYSA-N
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Patent
US03997548

Procedure details

To a solution of 2.0 g. 7-hydroxy-2,1-benzisothiazole, 40 ml. dry benzene, and catalytic amounts of triethylenediamine and stannous octoate was added 2.5 g. methylisocyanate. After about five minutes at room temperature, yellow solid carbamate product crystallized from solution. The mixture was allowed to stand at room temperature overnight, then solvent and excess methylisocyanate were removed by evaporation on a rotatory evaporator. The solid residue was washed with hot hexane and isolated by suction filtration to give 2.6 g. yellow, microcrystalline 2,1-benzisothiazol-7-yl N-methylcarbamate, mp. 145°-148° (dec.) after recrystallization from benzene. This structure was confirmed by ir and nmr. The insecticidal activity of this material was determined exactly as described in Example 12, whereby 2,1-benzisothiazol-7-yl N-methylcarbamate (500 ppm. concentration) destroyed 100 percent of Mexican bean beetle larvae and bean aphids, four of five southern armyworms, and had no effect on two-spotted mites.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]2[C:6](=[CH:7][S:8][N:9]=2)[CH:5]=[CH:4][CH:3]=1.C1N2CCN(CC2)C1.CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Sn+2].[CH3:40][N:41]=[C:42]=[O:43]>C1C=CC=CC=1>[N:9]1[S:8][CH:7]=[C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([O:1][C:42](=[O:43])[NH:41][CH3:40])[C:10]=12 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC2=CSN=C21
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yellow solid carbamate product crystallized from solution
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
solvent and excess methylisocyanate were removed by evaporation on a rotatory evaporator
WASH
Type
WASH
Details
The solid residue was washed with hot hexane
CUSTOM
Type
CUSTOM
Details
isolated by suction filtration
CUSTOM
Type
CUSTOM
Details
to give 2.6 g
CUSTOM
Type
CUSTOM
Details
yellow, microcrystalline 2,1-benzisothiazol-7-yl N-methylcarbamate, mp. 145°-148° (dec.) after recrystallization from benzene
CUSTOM
Type
CUSTOM
Details
destroyed 100 percent of Mexican bean beetle larvae and bean aphids, four of five southern armyworms

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
N=1SC=C2C1C(=CC=C2)OC(NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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